molecular formula C20H21FN4O3 B2505358 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326917-58-1

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2505358
CAS No.: 1326917-58-1
M. Wt: 384.411
InChI Key: BYUBAONKBOUDGM-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3,4-dimethoxyphenyl)ethan-1-amine with 4-fluoro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then subjected to cyclization with sodium azide to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares the dimethoxyphenyl group but lacks the triazole ring and fluoro-methylphenyl group.

    3,4-Dimethoxyphenethylamine: A simpler structure with only the dimethoxyphenyl group and an amine group.

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, dimethoxyphenyl group, and fluoro-methylphenyl group.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-12-9-15(6-7-16(12)21)25-11-17(23-24-25)20(26)22-13(2)14-5-8-18(27-3)19(10-14)28-4/h5-11,13H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUBAONKBOUDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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